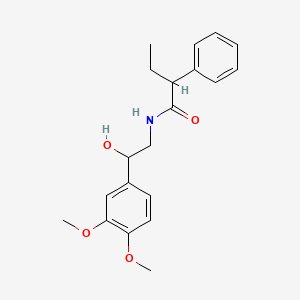

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenylbutanamide” appears to be a complex organic compound. However, there is limited information available about this specific compound. It seems to be related to 3,4-Dimethoxyphenethylamine1, a chemical compound of the phenethylamine class1. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups1.

Molecular Structure Analysis

The molecular structure of this compound is not directly available. However, related compounds such as 2-(3,4-Dimethoxyphenyl)-N-methylethylamine have a molecular weight of 195.263.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available. However, related compounds such as 2-(3,4-Dimethoxyphenyl)-N-methylethylamine are known to be liquid at 20 degrees Celsius and have a specific gravity of 1.063.

Applications De Recherche Scientifique

Novel Azetidinones and Carbapenems Synthesis

Research into novel azetidinones for carbapenems has indicated that derivatives of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenylbutanamide can undergo reactions to yield azetidin-2-one derivatives, which are useful in the development of carbapenem antibiotics (Selezneva et al., 2018).

Endothelin Antagonists

The compound has been studied in the context of biphenylsulfonamide endothelin antagonists. Substitutions at specific positions on the benzene ring of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide led to the identification of biphenylsulfonamides as novel series of endothelin-A (ETA) selective antagonists, indicating potential for therapeutic application in treating diseases related to endothelin dysfunction (Murugesan et al., 1998).

Cytotoxic Phenylbutenoid Dimer Discovery

A study on Zingiber cassumunar rhizomes discovered a new phenylbutenoid dimer, showcasing the compound's potential in natural product research and its cytotoxic properties against human cancer cell lines, suggesting its application in cancer research (Han et al., 2004).

Redox-responsive Functional Materials

Research into redox-responsive conformational alteration of aromatic amides bearing an N-quinonyl system has explored derivatives of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenylbutanamide. These studies suggest applications in developing materials that respond to external redox stimuli, potentially useful in creating smart materials for various technological applications (Okamoto et al., 2012).

Anticonvulsant and Pain-attenuating Properties

Primary amino acid derivatives of the compound have shown potent anticonvulsant activities and pain-attenuating properties in animal models. These findings indicate the compound's potential in the development of new anticonvulsant drugs (King et al., 2011).

Psychoactive Compound Analysis

The determination and identification of psychoactive compounds related to N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-phenylbutanamide, such as NBOMe derivatives, have been essential in forensic toxicology, highlighting the compound's relevance in legal and safety contexts (Poklis et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not directly available. However, related compounds such as 3,4-Dimethoxyphenylacetone are known to cause skin irritation and serious eye irritation6.

Orientations Futures

The future directions for this compound are not directly available. However, related compounds have been studied for their anticancer and antimicrobial properties, as well as their potential antioxidant and anti-inflammatory properties7.

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-4-16(14-8-6-5-7-9-14)20(23)21-13-17(22)15-10-11-18(24-2)19(12-15)25-3/h5-12,16-17,22H,4,13H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREAYPQWFMKGRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2691287.png)

![2-Fluoro-6-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2691288.png)

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2691290.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691296.png)

![2-azido-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2691304.png)

![N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2691309.png)